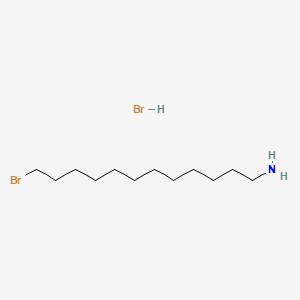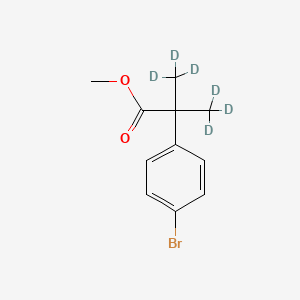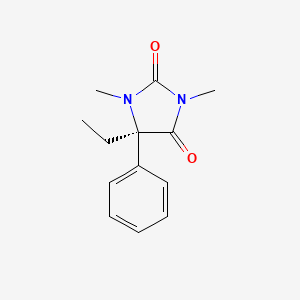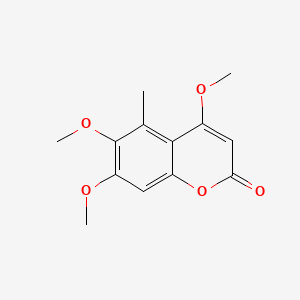
12-Bromo-1-aminododecane, Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Bromo-1-aminododecane, Hydrobromide: is an organic compound with the chemical formula C12H27Br2N and a molecular weight of 345.16 g/mol . It is commonly used as a reagent and intermediate in organic synthesis. This compound appears as a colorless crystalline solid and is soluble in water and organic solvents .
Mechanism of Action
Target of Action
It’s often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions it’s involved in.
Mode of Action
As a building block in organic synthesis , it likely interacts with its targets through chemical reactions to form new compounds.
Biochemical Pathways
Its role in these pathways would be determined by the specific reactions it’s involved in during organic synthesis .
Pharmacokinetics
It’s soluble in water , which could potentially influence its bioavailability and pharmacokinetics.
Result of Action
As a building block in organic synthesis , its effects would be determined by the specific compounds it helps to create.
Action Environment
The action of 12-Bromo-1-aminododecane, Hydrobromide can be influenced by various environmental factors. For instance, it should be stored at room temperature and kept away from oxidizing agents and flammable materials . These conditions can affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Dodecylamine: The synthesis of 12-Bromo-1-aminododecane, Hydrobromide typically begins with the bromination of dodecylamine.
Formation of Hydrobromide Salt: The resulting 12-bromo-1-dodecylamine is then reacted with hydrobromic acid to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 12-Bromo-1-aminododecane, Hydrobromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 1-aminododecane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, and the reaction is typically carried out in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products:
Substitution: The major products depend on the nucleophile used.
Reduction: The major product is 1-aminododecane.
Scientific Research Applications
Chemistry:
Building Block in Organic Synthesis: 12-Bromo-1-aminododecane, Hydrobromide is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Proteomics Research: The compound is used in proteomics research for the modification and labeling of proteins.
Industry:
Intermediate in Chemical Manufacturing: It serves as an intermediate in the production of various chemical products.
Comparison with Similar Compounds
12-Bromo-1-dodecanamine: Similar in structure but without the hydrobromide component.
1-Bromo-12-aminododecane: Another brominated amine with a different bromine position.
Uniqueness: 12-Bromo-1-aminododecane, Hydrobromide is unique due to its dual functionality as both a brominated compound and an amine, making it highly versatile in various chemical reactions and applications .
Properties
IUPAC Name |
12-bromododecan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26BrN.BrH/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;/h1-12,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCCPATXXWXOQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCBr)CCCCCN.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721641 |
Source


|
| Record name | 12-Bromododecan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14502-45-5 |
Source


|
| Record name | 12-Bromododecan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)

